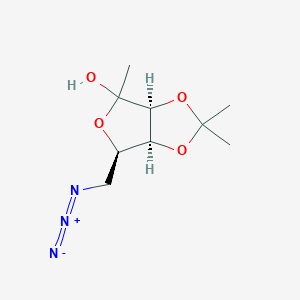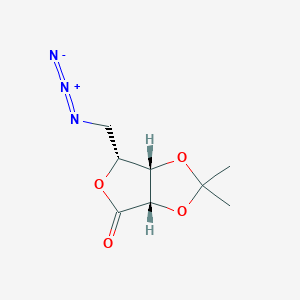![molecular formula C₆H₁₀Br₃N₃ B030212 N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5423-98-3](/img/structure/B30212.png)
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring and a thieno[2,3-d]pyrimidin ring . It’s worth noting that compounds with similar structures have been studied for their potential as inhibitors of certain enzymes .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the thieno[2,3-d]pyrimidin ring . Further chemical modifications, such as analogue synthesis and scaffold hopping, may also be involved .Molecular Structure Analysis
The molecular structure of this compound is characterized by its 2,3-dihydrobenzo[b][1,4]dioxin ring and thieno[2,3-d]pyrimidin ring . These rings are likely to play a crucial role in the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure . The presence of multiple functional groups and rings can lead to a variety of possible reactions. For example, the compound could potentially undergo reactions with other molecules at the thieno[2,3-d]pyrimidin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . Factors such as the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the thieno[2,3-d]pyrimidin ring, as well as the specific functional groups present, would all influence its properties.Aplicaciones Científicas De Investigación
- The Mitsunobu reaction is a popular method in organic chemistry for the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction has been applied to the synthesis of pharmaceuticals and their precursors .
- The reaction is facilitated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- The results of this reaction have been used in the synthesis of benzoxazoles .
- Catechol-functionalized hydrogels are a unique class of polymeric materials that possess an interconnected porous network across various length scales .
- These hydrogels exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .
- They have practical applications in tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .
Mitsunobu Reaction
Catechol-functionalized Hydrogels
Doping Carbons Beyond Nitrogen
- The Mitsunobu reaction is a popular method in organic chemistry for the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction has been applied to the synthesis of pharmaceuticals and their precursors .
- The reaction is facilitated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- The results of this reaction have been used in the synthesis of benzoxazoles .
- Catechol-functionalized hydrogels are a unique class of polymeric materials that possess an interconnected porous network across various length scales .
- These hydrogels exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .
- They have practical applications in tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .
Mitsunobu Reaction
Catechol-functionalized Hydrogels
Doping Carbons Beyond Nitrogen
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIXNLIJQWFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413458 | |
| Record name | AG-F-87638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
CAS RN |
5423-98-3 | |
| Record name | AG-F-87638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)




